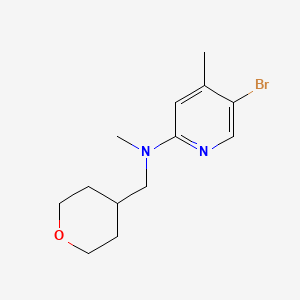

N-(5-Bromo-4-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine

Description

Historical Development of Brominated Pyridine Derivatives

The historical trajectory of brominated pyridine derivatives begins with the fundamental discovery of pyridine itself, which occurred through the pioneering work of Scottish scientist Thomas Anderson in 1849. Anderson initially encountered pyridine while examining oils obtained from high-temperature heating of animal bones, isolating a colorless liquid with an unpleasant odor that he subsequently purified two years later. The nomenclature he established, deriving "pyridine" from the Greek word "pyr" meaning fire due to its flammability, established the foundation for an entire class of heterocyclic compounds. The structural elucidation of pyridine came decades later through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom.

The development of bromination methodologies for pyridine derivatives evolved through several distinct phases, each reflecting advancing understanding of aromatic substitution mechanisms. Early bromination methods were limited by harsh reaction conditions and poor selectivity, often producing complex mixtures of products. The introduction of pyridinium hydrobromide perbromide salt by Djerassi and Scholz in 1948 marked a significant advancement, providing an alternative to molecular bromine for bromination reactions. This reagent demonstrated improved selectivity for monobromination of various substrates, including ketones, aromatics, and phenols. Subsequently, the development of regioselective bromination using 1,3-dibromo-5,5-dimethylhydantoin provided high yields of specific brominated products under mild conditions, with 2-methoxy-6-methylpyridine yielding 85% of the 5-bromo derivative.

Contemporary bromination methodologies have embraced environmental considerations while maintaining synthetic efficiency. The bromide-bromate couple system represents a significant advancement in green chemistry approaches to bromination, utilizing in-situ acid activation to generate reactive bromine species in aqueous media without requiring catalysts. This method proved particularly effective for electron-rich heterocycles, providing good yields under mild conditions. The evolution from harsh industrial processes to environmentally benign methodologies reflects broader trends in sustainable chemistry while maintaining the synthetic utility that makes brominated pyridines valuable intermediates.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1849-1871 | Discovery and structural elucidation of pyridine | Established fundamental understanding of heteroaromatic systems |

| 1924 | Chichibabin synthesis development | Enabled industrial-scale pyridine production |

| 1948 | Pyridinium hydrobromide perbromide introduction | Improved bromination selectivity and safety |

| 1997-2001 | Regioselective bromination with novel reagents | Enhanced synthetic precision for complex targets |

| 2011 | Green bromination methodologies | Aligned synthesis with environmental sustainability |

Classification and Nomenclature in Heterocyclic Chemistry

The classification of this compound within heterocyclic chemistry requires understanding of multiple organizational frameworks that govern aromatic nitrogen-containing compounds. Pyridine, the core structural unit, belongs to the class of six-membered aromatic heterocycles containing a single nitrogen atom, formally classified as an azine within the systematic nomenclature. The systematic International Union of Pure and Applied Chemistry name for pyridine is azinine according to the Hantzsch-Widman nomenclature system, though the common name pyridine remains universally accepted for simple compounds. This classification system provides a hierarchical framework for understanding structural relationships among related heterocyclic compounds.

The aromatic character of pyridine derivatives stems from their electronic structure, which closely parallels that of benzene while incorporating the unique properties of the nitrogen heteroatom. Pyridine contains six π-electrons distributed across the six-membered ring, satisfying the Hückel rule for aromaticity with 4n+2 electrons where n equals one. The five carbon atoms and single nitrogen atom are all sp² hybridized, creating a planar ring structure with each atom contributing one electron to the delocalized π-system. Crucially, the lone pair electrons on the nitrogen atom are contained in an sp² orbital that lies in the plane of the ring and does not participate in the aromatic π-system, preserving the six-electron count required for aromaticity.

The nomenclature of substituted pyridines follows systematic rules that specify both the position and nature of substituents. In this compound, the numbering system begins with the nitrogen atom as position 1, proceeding clockwise around the ring. The bromine substituent occupies position 5, the methyl group position 4, and the complex amine substituent position 2. The tetrahydropyran ring component, systematically named as oxane, contributes additional complexity to the overall nomenclature. This systematic approach ensures unambiguous identification of specific isomers and facilitates precise communication within the scientific community.

| Structural Component | Systematic Name | Position | Chemical Significance |

|---|---|---|---|

| Core ring system | Pyridine (azine) | Positions 1-6 | Aromatic heterocycle foundation |

| Halogen substituent | 5-Bromo | Position 5 | Electrophilic substitution site |

| Alkyl substituent | 4-Methyl | Position 4 | Electron-donating group |

| Amine functionality | N,N-dimethyl substitution | Position 2 | Nucleophilic center |

| Cyclic ether | Tetrahydro-2H-pyran (oxane) | Side chain | Conformational constraint |

Structural Significance of this compound

The molecular architecture of this compound represents a sophisticated integration of multiple functional elements that collectively determine its chemical properties and reactivity patterns. The compound's structure features a pyridine ring substituted at three distinct positions, each contributing unique electronic and steric effects to the overall molecular behavior. The bromine atom at position 5 serves as an excellent leaving group for nucleophilic substitution reactions and provides opportunities for palladium-catalyzed cross-coupling transformations. The methyl group at position 4 functions as an electron-donating substituent that modulates the electronic density of the aromatic ring while providing steric bulk that influences regioselectivity in subsequent reactions.

The amine functionality at position 2 constitutes the most structurally complex component of the molecule, featuring both N-methyl substitution and a tetrahydropyran-4-ylmethyl group. This substitution pattern creates a tertiary amine center with distinctive steric and electronic properties compared to simpler alkyl or aryl amines. The tetrahydropyran ring system, formally designated as oxane in systematic nomenclature, introduces conformational constraints that influence the overall molecular geometry. The six-membered saturated ring adopts chair conformations that position the attached methyl group either axially or equatorially, creating dynamic equilibrium between conformational isomers.

The molecular formula C₁₃H₁₉BrN₂O encompasses 35 atoms arranged in a structure that exhibits both rigid aromatic character and flexible aliphatic components. The compound possesses three hydrogen bond acceptor sites: the pyridine nitrogen, the tertiary amine nitrogen, and the ether oxygen of the tetrahydropyran ring. The absence of hydrogen bond donor sites reflects the fully substituted nature of the nitrogen atoms. These hydrogen bonding characteristics influence the compound's solubility properties, intermolecular interactions, and potential binding to biological targets.

| Structural Feature | Molecular Property | Chemical Consequence |

|---|---|---|

| Pyridine nitrogen | Basic center (pKa ~5.3) | Potential for protonation and coordination |

| 5-Bromo substituent | Electron-withdrawing halogen | Enhanced electrophilicity for substitution |

| 4-Methyl group | Electron-donating alkyl | Increased electron density on ring |

| Tertiary amine | Nucleophilic center | Potential for alkylation and coordination |

| Tetrahydropyran ring | Conformational constraint | Defined spatial arrangement |

Position in Contemporary Organic Chemistry Research

The contemporary significance of this compound within organic chemistry research reflects broader trends toward structural complexity and functional diversity in heterocyclic compound development. Modern synthetic chemistry has increasingly focused on late-stage functionalization methodologies that enable the modification of complex molecular frameworks without extensive protecting group manipulations. Brominated pyridine derivatives serve as particularly valuable substrates for these transformations due to the versatility of the carbon-bromine bond in cross-coupling reactions. The compound's structure positions it at the intersection of several contemporary research themes, including the development of novel pharmaceutically relevant scaffolds and the exploration of structure-activity relationships in complex heterocyclic systems.

Recent advances in boron-nitrogen heterocycle chemistry have demonstrated the expanding scope of aromatic heterocycle functionalization, with brominated derivatives serving as key intermediates in diversification strategies. The ability to perform regioselective cross-coupling reactions on brominated pyridines has enabled the construction of complex molecular architectures through convergent synthetic approaches. These methodologies have particular relevance for the preparation of compounds like this compound, where multiple functional groups must be introduced with precise control over regioselectivity and chemoselectivity.

The development of environmentally sustainable synthetic methodologies has become increasingly important in contemporary organic chemistry research, particularly for the preparation of brominated heterocycles. Modern bromination protocols emphasize the use of mild reaction conditions, aqueous media, and catalytic processes that minimize waste generation. These advances have direct implications for the synthesis of complex targets like this compound, where traditional bromination methods might compromise other functional groups present in the molecule. The integration of green chemistry principles with advanced synthetic methodology represents a significant trend that continues to influence research directions in heterocyclic chemistry.

The structural complexity of this compound also reflects contemporary interests in three-dimensional molecular design and conformational control. The tetrahydropyran ring component introduces defined spatial relationships that distinguish this compound from simpler pyridine derivatives, potentially leading to enhanced selectivity in biological systems or improved physical properties for specific applications. This emphasis on structural sophistication aligns with broader trends in medicinal chemistry toward the development of compounds with improved drug-like properties and reduced off-target effects.

| Research Area | Relevance to Compound | Contemporary Impact |

|---|---|---|

| Late-stage functionalization | Brominated pyridine substrate | Enables efficient molecular diversification |

| Cross-coupling methodology | Carbon-bromine reactivity | Facilitates complex molecule construction |

| Green chemistry | Sustainable bromination | Reduces environmental impact of synthesis |

| Three-dimensional design | Tetrahydropyran constraint | Enhances molecular selectivity |

| Heterocycle diversification | Multiple functional groups | Expands structure-activity relationships |

Properties

IUPAC Name |

5-bromo-N,4-dimethyl-N-(oxan-4-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c1-10-7-13(15-8-12(10)14)16(2)9-11-3-5-17-6-4-11/h7-8,11H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGJHVCUCHFWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N(C)CC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Bromo-4-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine is an organic compound with potential biological significance due to its unique structural properties. This article explores the biological activity of this compound, including its synthesis, potential applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 285.18 g/mol. Its structure features:

- A brominated pyridine moiety at the 5-position.

- A methyl group at the 4-position of the pyridine ring.

- An N-methyl group attached to a tetrahydro-2H-pyran side chain.

This unique combination of functional groups suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving bromination and alkylation steps. Key synthetic routes include:

- Bromination of 4-methylpyridine : Introducing bromine at the 5-position.

- Formation of the tetrahydropyran moiety : This can be accomplished through cyclization reactions involving suitable precursors.

- Final coupling reactions : To attach the tetrahydropyran side chain to the pyridine core.

Interaction Studies

Research indicates that compounds structurally similar to this compound may exhibit significant interactions with biological targets:

- Protein Kinase Inhibition : Some studies suggest that related compounds act as protein kinase inhibitors, modulating cell cycle control and potentially influencing cancer cell proliferation .

- Anticancer Properties : Compounds with similar structures have shown efficacy in inhibiting topoisomerases, which are critical for DNA replication and repair in cancer cells . For instance, derivatives exhibiting dual inhibition of topoisomerases I and II have been reported, indicating potential for anticancer applications.

- Anti-inflammatory Effects : Certain analogs have demonstrated selective inhibition of COX-2 over COX-1, suggesting anti-inflammatory properties that could be explored further for therapeutic use .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 5-Bromo-3-methylpyridin-2-amine | Contains bromine and methyl groups on pyridine | Different substitution pattern may affect biological activity |

| N-Methyl-N-(tetrahydro-2H-pyran)amine | Lacks the brominated pyridine moiety | Focuses on tetrahydropyran's properties without additional halogen effects |

| 5-Fluoro-N-methylpyridin-3-amines | Fluorinated instead of brominated | Fluorine's electronegativity may influence reactivity |

The distinct combination of functional groups in this compound may confer unique biological properties compared to these similar compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(5-Bromo-4-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine exhibit properties that can inhibit specific cancer cell lines. Studies have shown that derivatives of brominated pyridines can act as effective inhibitors of protein kinases, which play a crucial role in cell cycle regulation and cancer progression .

Neuropharmacology

The compound's structural features suggest potential neuropharmacological applications. Pyridine derivatives are often investigated for their ability to modulate neurotransmitter systems, which could lead to advancements in treating neurodegenerative diseases or psychiatric disorders. The presence of the tetrahydropyran moiety may enhance blood-brain barrier penetration, making it a candidate for central nervous system drug development .

Synthetic Applications

Building Block in Organic Synthesis

Due to its functional groups, this compound can serve as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions, including Suzuki and Sonogashira cross-couplings, which are essential in synthesizing pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Comparison with Similar Compounds

Aryl-Substituted 2-Aminopyridine Derivatives

describes compounds such as 5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k) and 5-(Naphthalen-1-yl)-3-nitro-N-(p-tolyl)pyridin-2-amine (3o). These share the 2-aminopyridine core but differ in substituents:

- The target compound lacks this nitro group, which may reduce electrophilic reactivity but improve metabolic stability.

- Aryl substituents (e.g., naphthyl, bromophenyl) increase molecular weight (e.g., 3o: ~350 g/mol) compared to the target compound (285 g/mol), affecting pharmacokinetics .

| Property | Target Compound | 3k () | 3o () |

|---|---|---|---|

| Molecular Weight | 285.18 | ~380 | ~350 |

| Key Substituents | Br, CH₃, THP | Br, Cl, NO₂ | Naphthyl, NO₂ |

| TPSA (Ų) | 25.4 | ~70 (NO₂ contributes) | ~70 |

Pyrimidine-Based Analogues

and highlight pyrimidine derivatives such as N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine and 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine. Key differences include:

- Pyrimidine vs. Pyridine Core : Pyrimidines (6-membered ring with two nitrogen atoms) exhibit distinct electronic properties, often enhancing hydrogen bonding (e.g., intramolecular N–H⋯N interactions in ).

- Biological Activity: Pyrimidine derivatives in show antibacterial activity linked to substituent flexibility and hydrogen bonding.

Compounds with Tetrahydro-2H-Pyran Substituents

The THP group is critical in improving solubility and target engagement:

- AZD0530 (): A quinazoline kinase inhibitor with a 5-(tetrahydro-2H-pyran-4-yloxy) group. Its THP moiety contributes to nanomolar potency against c-Src/Abl kinases and oral bioavailability. The target compound’s THP group may similarly enhance solubility but lacks the quinazoline core’s kinase-binding motifs .

- EPPA-1 (): A PDE4 inhibitor with N-(tetrahydro-2H-pyran-4-yl) substitution. EPPA-1’s therapeutic index (578 in rats) is superior to earlier inhibitors, partly due to the THP group’s balance of lipophilicity and polarity. The target compound’s methyl-THP substitution may offer analogous benefits .

Bromo-Substituted Heterocycles

Q & A

Q. What are the common synthetic routes for preparing tertiary amines with pyridine and tetrahydropyran moieties?

Synthesis often involves reductive amination or nucleophilic substitution. For example:

- Reductive amination : Reacting a brominated pyridine derivative (e.g., 5-bromo-4-methyl-2-pyridinylamine) with a tetrahydropyran-containing aldehyde/ketone in the presence of NaBH(OAc)₃ or other reducing agents .

- N-Alkylation : Using alkyl halides or sulfonates under basic conditions (e.g., K₂CO₃ in acetone) to introduce methyl or tetrahydropyran-methyl groups . Yields vary (37–89%) depending on substituent steric effects and reaction optimization .

Q. Which spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : To confirm substitution patterns (e.g., methyl groups at 4-position on pyridine, tetrahydropyran conformation) and amine proton environments .

- HRMS : Validates molecular formula and isotopic patterns, especially for bromine (characteristic M+2 peak) .

- X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonds in analogous pyrimidine derivatives) .

Q. What safety protocols are recommended for handling brominated pyridine derivatives?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to volatile intermediates.

- Dispose halogenated waste via approved hazardous waste services .

Advanced Research Questions

Q. How can synthetic yields be optimized for sterically hindered intermediates?

- Solvent selection : Polar aprotic solvents (e.g., DCE) improve solubility of bulky intermediates .

- Catalysis : Pd-mediated coupling or phase-transfer catalysts enhance reaction rates .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during alkylation .

Q. What strategies validate target engagement in kinase inhibition assays?

- Enzyme assays : Measure IC₅₀ values using recombinant kinases (e.g., c-Src/Abl) with ATP-competitive probes .

- Cellular assays : Monitor phosphorylation of downstream targets (e.g., FAK, STAT3) via Western blot .

- Selectivity profiling : Screen against kinase panels (≥50 kinases) to identify off-target effects .

Q. How should contradictory biological activity data be resolved?

- Orthogonal assays : Cross-validate in vitro IC₅₀ with cell-based efficacy (e.g., LPS-induced TNF-α suppression vs. pica feeding models) .

- PK/PD modeling : Corrogate plasma exposure (AUC, Cmax) with target modulation in vivo .

- Structural analysis : Use co-crystallography or molecular docking to explain potency variations across analogs .

Q. What methodologies assess the compound’s pharmacokinetic properties?

- In vitro ADME : Microsomal stability (human/rat liver microsomes), CYP inhibition assays .

- In vivo PK : Oral bioavailability studies in rodents with LC-MS/MS quantification (e.g., t₁/₂ = 40 hr for AZD0530 analogs) .

- BBB penetration : Assess brain-to-plasma ratios in pharmacokinetic studies for CNS-targeted applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.